

Physical and chemical properties of Chrysoeriol.

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Compound of Interest

Compound Name: Chrysoeriol

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Chrysoeriol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysoeriol is a naturally occurring flavone, a type of flavonoid, found in a variety of plants, including some medicinal herbs and dietary sources. Chemically, it is the 3'-methoxy derivative of luteolin. This document provides an in-depth overview of the physical and chemical properties of **Chrysoeriol**, along with insights into its known signaling pathway interactions and common experimental methodologies.

Chemical and Physical Properties

Chrysoeriol, with the IUPAC name 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one, possesses a range of distinct physicochemical properties that are crucial for its isolation, characterization, and application in research and drug development.^{[1][2][3]} These properties are summarized in the tables below.

General and Physical Properties

Property	Value	Reference
Appearance	Yellow to Very Dark Yellow Solid	[4]
Molecular Formula	C ₁₆ H ₁₂ O ₆	[1][4]
Molecular Weight	300.26 g/mol	[1]
Melting Point	330 - 331 °C	[1]
Boiling Point	574.3 ± 50.0 °C (Predicted)	[4]
Density	1.512 ± 0.06 g/cm ³ (Predicted)	[4]

Solubility

Solvent	Solubility	Reference
Dimethyl Sulfoxide (DMSO)	20 mg/mL	[5][6]
Dimethylformamide (DMF)	30 mg/mL	[5][6]
Methanol	Slightly Soluble (Heated and Sonicated)	[4]
Ethanol	Slightly Soluble	[5][6]

Spectroscopic Data

λ _{max} (nm)	Reference
244, 269, 345	[5][6]

¹H NMR (400 MHz, Methanol-d₄) δ (ppm)[4]

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J in Hz)	Assignment
7.41	dd	9.0, 2.3	H-6'
7.40	d	2.3	H-2'
6.92	d	9.0	H-5'
6.56	s	H-3	
6.46	d	2.1	H-8
6.23	d	2.1	H-6
3.71	s	-OCH ₃	

¹³C NMR (100 MHz, Methanol-d₄) δ (ppm)[4]

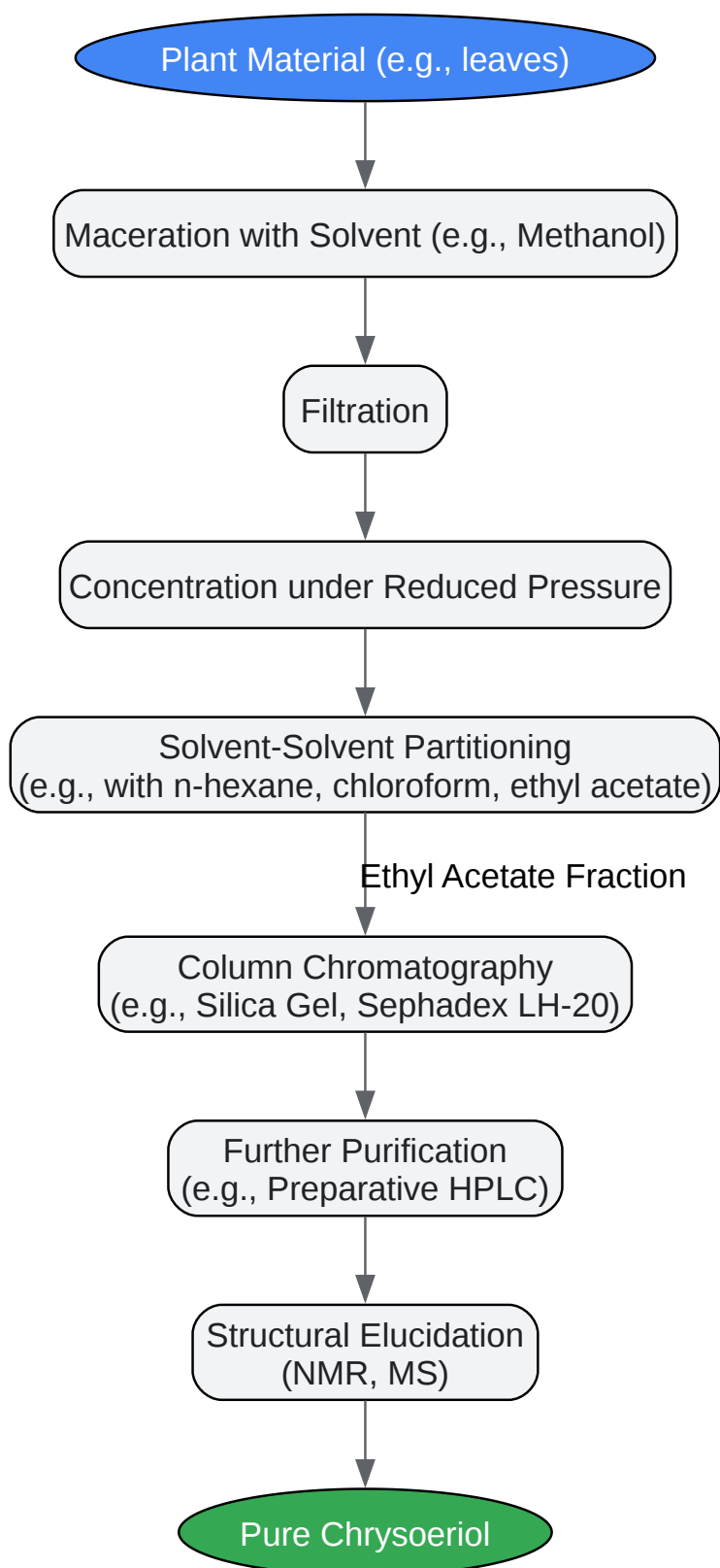
Chemical Shift (ppm)	Assignment
182.5	C-4
164.9	C-2
164.6	C-5
161.8	C-7
158.0	C-9
149.6	C-4'
145.6	C-3'
122.3	C-1'
118.9	C-6'
115.4	C-5'
112.8	C-2'
103.9	C-10
102.5	C-3
98.7	C-6
93.6	C-8
53.7	-OCH ₃

The fragmentation of **Chrysoeriol** in negative ion mode MS/MS typically shows a molecular ion [M-H]⁻ at m/z 299.05.[\[1\]](#)

Experimental Protocols

Extraction and Isolation of Chrysoeriol

A general procedure for the extraction and isolation of **Chrysoeriol** from plant material involves the following steps. It is important to note that specific parameters may need to be optimized depending on the plant source.



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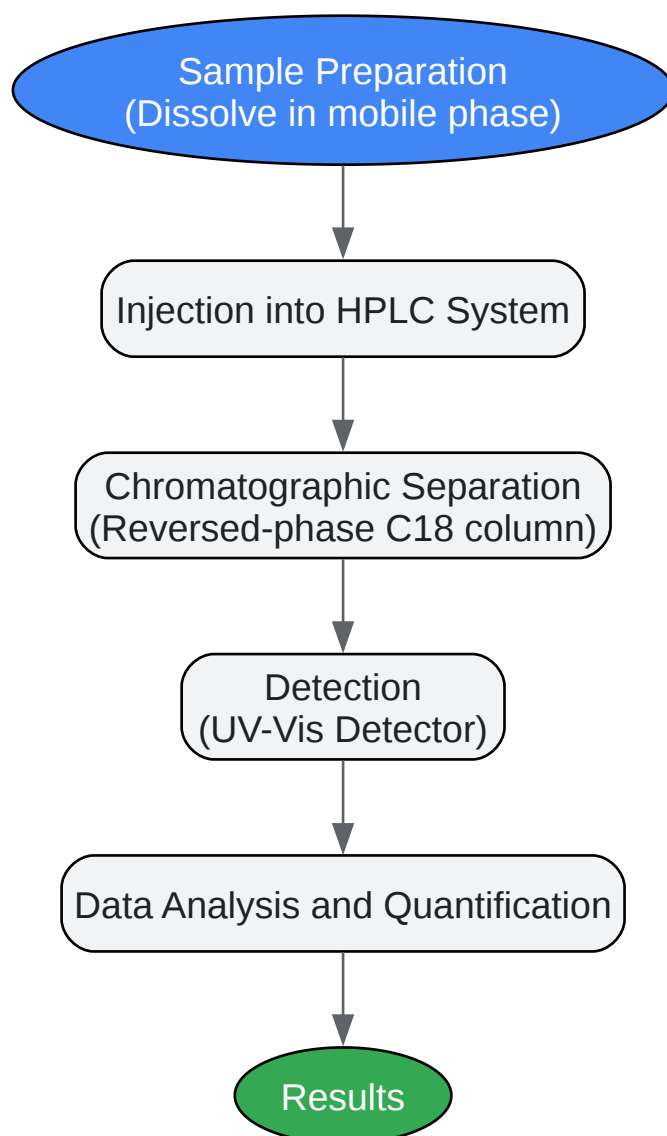
A generalized workflow for the extraction and isolation of **Chrysoeriol**.

Methodology:

- **Maceration:** The dried and powdered plant material is soaked in a solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 24-72 hours) to extract the flavonoids.[7]
- **Filtration and Concentration:** The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.
- **Solvent-Solvent Partitioning:** The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. **Chrysoeriol** is typically enriched in the ethyl acetate fraction.[8]
- **Column Chromatography:** The ethyl acetate fraction is subjected to column chromatography, often using silica gel or Sephadex LH-20, with a gradient elution system (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate the different components.[8]
- **Purification:** Fractions containing **Chrysoeriol**, as identified by thin-layer chromatography (TLC), are pooled and may be further purified using techniques like preparative high-performance liquid chromatography (HPLC).
- **Structural Elucidation:** The purity and structure of the isolated compound are confirmed using spectroscopic methods such as NMR (^1H and ^{13}C) and mass spectrometry.[9]

High-Performance Liquid Chromatography (HPLC) Analysis

A general HPLC method for the analysis of flavonoids like **Chrysoeriol** is outlined below.



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A typical workflow for the HPLC analysis of **Chrysoeriol**.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.
- Column: A reversed-phase C18 column is commonly employed for the separation of flavonoids.[10][11]
- Mobile Phase: A gradient elution is typically used, consisting of two solvents, such as water with a small percentage of acid (e.g., acetic acid or formic acid) as solvent A, and an organic

solvent like methanol or acetonitrile as solvent B.[10]

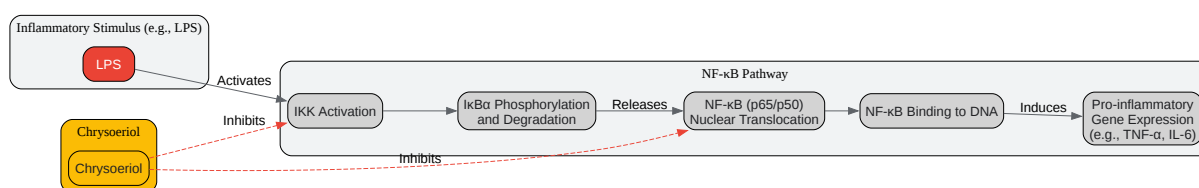
- Detection: **Chrysoeriol** can be detected at its maximum absorbance wavelengths (λ_{max}), such as 345 nm.[5]
- Quantification: The concentration of **Chrysoeriol** in a sample is determined by comparing its peak area to a calibration curve constructed using known concentrations of a pure **Chrysoeriol** standard.

Signaling Pathway Interactions

Chrysoeriol has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

NF- κ B Signaling Pathway

Chrysoeriol has been reported to inhibit the nuclear factor-kappa B (NF- κ B) signaling pathway, which is a central regulator of inflammation.[12]



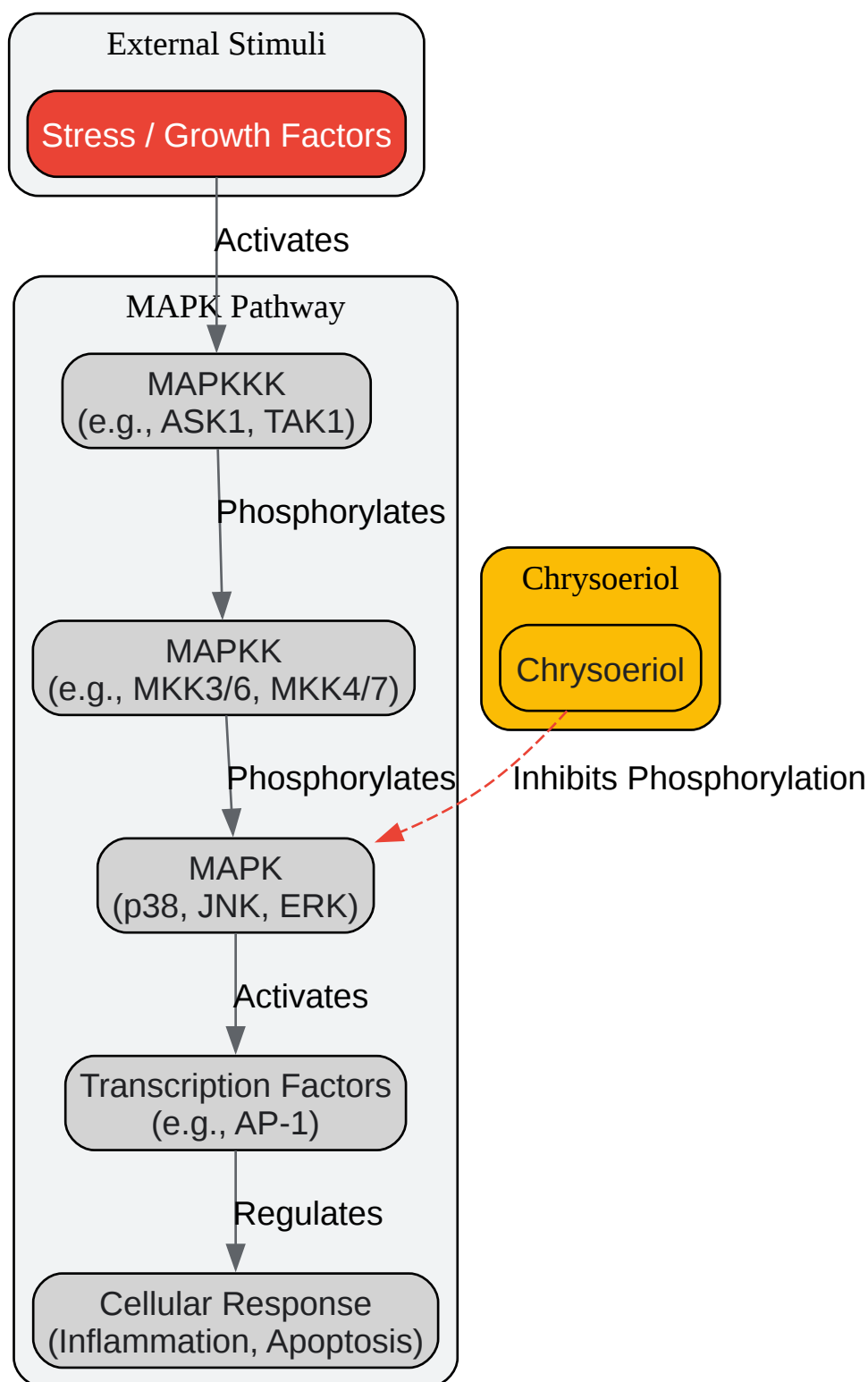
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Inhibition of the NF- κ B signaling pathway by **Chrysoeriol**.

MAPK Signaling Pathway

Chrysoeriol can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.

[13]

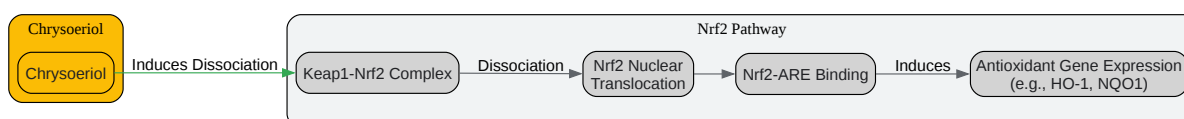


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Modulation of the MAPK signaling pathway by **Chrysoeriol**.

Nrf2 Signaling Pathway

Chrysoeriol has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response.[14][15][16]



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Activation of the Nrf2 signaling pathway by **Chrysoeriol**.

Conclusion

This technical guide provides a consolidated overview of the physical and chemical properties of **Chrysoeriol**, along with a summary of common experimental protocols and its interactions with key cellular signaling pathways. The presented data and diagrams are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of this promising natural compound.

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